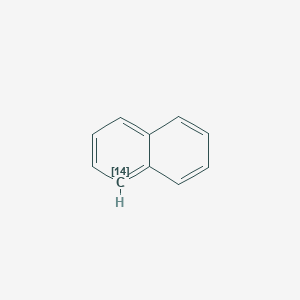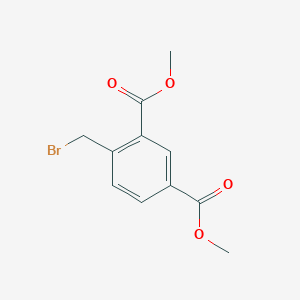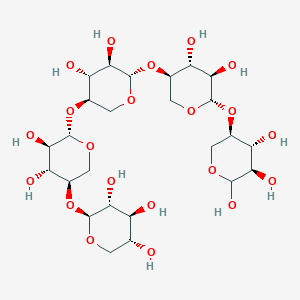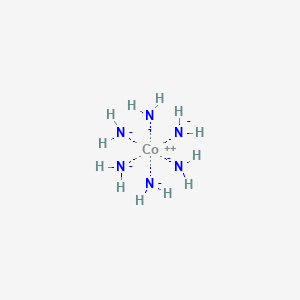
hexaamminecobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaamminecobalt(II) is a coordination complex of cobalt(II) ion with six ammonia molecules. It is a well-known compound in the field of coordination chemistry due to its unique properties and applications. Hexaamminecobalt(II) is a highly stable compound and is used in various fields of research, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
Hexaamminecobalt(II) has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the reduction of aldehydes and ketones. It is also used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of biochemistry, hexaamminecobalt(II) is used as a model compound for studying metalloenzymes and metalloproteins. It is also used in the study of DNA and RNA structure and function.
Mechanism of Action
The mechanism of action of hexaamminecobalt(II) is not fully understood. However, it is known that it can bind to various biological molecules, such as proteins, nucleic acids, and enzymes. It can also interact with cell membranes and affect their permeability. Hexaamminecobalt(II) has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Biochemical and Physiological Effects
Hexaamminecobalt(II) has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also affect the function of ion channels and receptors in the nervous system. In addition, hexaamminecobalt(II) has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using hexaamminecobalt(II) in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring are required when using hexaamminecobalt(II) in cell culture experiments.
Future Directions
There are several future directions for research on hexaamminecobalt(II). One area of interest is the development of new catalytic applications for this compound. Another area of research is the study of its interaction with biological molecules, such as proteins and nucleic acids. In addition, the potential use of hexaamminecobalt(II) as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders, is also an area of interest for future research.
Conclusion
In conclusion, hexaamminecobalt(II) is a highly stable and versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive compound for use in various fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of hexaamminecobalt(II).
Synthesis Methods
Hexaamminecobalt(II) can be synthesized by the reaction of cobalt(II) chloride with excess ammonia in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the cobalt ion. The resulting product is a purple-colored crystalline solid that is highly soluble in water.
properties
CAS RN |
15365-75-0 |
|---|---|
Molecular Formula |
CoH12N6-4 |
Molecular Weight |
155.07 g/mol |
IUPAC Name |
azanide;cobalt(2+) |
InChI |
InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |
InChI Key |
WSRCQWPVBBOVSM-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
Related CAS |
55494-92-3 (phosphate[1:1]) |
synonyms |
Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






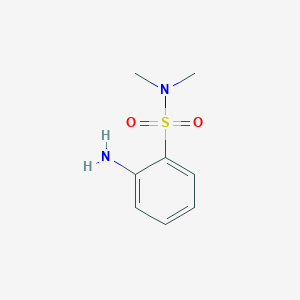



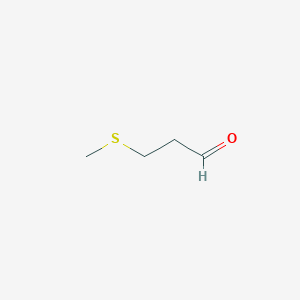
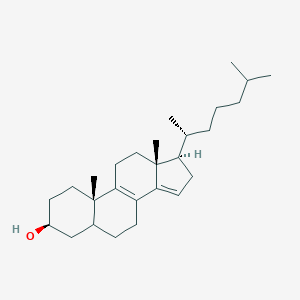
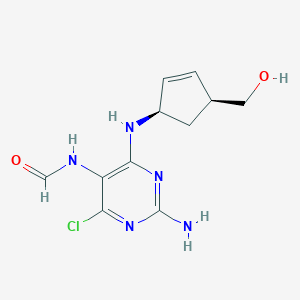
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
